2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHVRAVUFKSTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction typically employs 2-iodo-6-bromonaphthalene as the substrate due to the superior leaving-group ability of iodide over bromide. Bis(pinacolato)diboron (BPin) serves as the boron source, while palladium catalysts such as Pd(dba) (dba = dibenzylideneacetone) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) facilitate oxidative addition and transmetalation. The general reaction is:
Optimized Conditions
Key parameters for high yields include:
Table 1: Representative Yields for Miyaura Borylation
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Iodo-6-bromonaphthalene | Pd/XPhos (5/10) | Dioxane/HO | 18 | 92 |
| 2-Bromo-6-bromonaphthalene | Pd/XPhos (5/10) | Dioxane/HO | 24 | 78 |
Key Observations :
-
Iodide substrates achieve higher yields (>90%) due to faster oxidative addition.
-
Steric hindrance at the 2-position of naphthalene minimally affects reactivity.
Esterification of 6-Bromonaphthalen-2-ylboronic Acid
This two-step method involves synthesizing the boronic acid intermediate followed by esterification with pinacol.
Synthesis of 6-Bromonaphthalen-2-ylboronic Acid
The boronic acid is typically prepared via:
-
Halogen-lithium exchange : Treatment of 2-bromo-6-bromonaphthalene with n-BuLi at −78°C generates a lithiated intermediate, which is quenched with trimethyl borate (B(OMe)).
-
Hydrolysis : Acidic hydrolysis (HCl/HO) yields the boronic acid.
Esterification with Pinacol
The boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions:
Table 2: Esterification Optimization
| Boronic Acid (mmol) | Pinacol (equiv) | Dehydrating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 10 | 1.2 | MgSO | DCM | 16 | 88 |
| 10 | 1.5 | Molecular Sieves | THF | 24 | 85 |
Key Observations :
-
Anhydrous MgSO provides superior water scavenging compared to molecular sieves.
-
Dichloromethane (DCM) minimizes side reactions compared to tetrahydrofuran (THF).
Comparative Analysis of Methods
Efficiency and Scalability
-
Miyaura Borylation : Single-step, high atom economy, and scalability to >10 mmol. Requires expensive Pd catalysts but achieves yields >90%.
-
Esterification : Two-step process with moderate yields (85–88%). Cost-effective for small-scale synthesis but involves handling moisture-sensitive intermediates.
Functional Group Tolerance
-
Miyaura borylation tolerates electron-withdrawing groups (e.g., Br, NO) but is sensitive to steric bulk at the reaction site.
-
Esterification requires anhydrous conditions but is compatible with diverse boronic acids.
Applications in Organic Synthesis
The compound serves as a key precursor in:
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Boronic Acids: Formed upon oxidation.
Substituted Naphthalenes: Formed in substitution reactions.
Scientific Research Applications
Organic Synthesis
2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules essential in the pharmaceutical industry. Its ability to participate in various chemical reactions allows chemists to create diverse compounds efficiently .
Cross-Coupling Reactions
This compound is particularly useful in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in developing new materials and drugs. The enhanced reactivity due to the bromine substitution allows for more effective coupling processes .
Bioconjugation
The unique reactivity of 2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it suitable for bioconjugation applications. It can be employed to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems and diagnostic applications in biomedicine .
Polymer Chemistry
In polymer chemistry, this compound is utilized to modify polymers to improve their properties for various applications such as coatings and adhesives. The incorporation of this compound can enhance the performance and durability of these materials .
Case Study 1: Pharmaceutical Applications
Research has demonstrated that 2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be effectively used in synthesizing novel pharmaceutical compounds. A study highlighted its role in facilitating the synthesis of anti-cancer agents through cross-coupling reactions with aryl halides.
Case Study 2: Material Science Innovations
In material science research, this compound has been explored for its potential in developing advanced polymeric materials. A project focused on using 2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to enhance the mechanical properties of epoxy resins used in aerospace applications. The study showed significant improvements in tensile strength and thermal stability when this compound was incorporated into the resin matrix .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a building block for synthesizing complex organic molecules |
| Cross-Coupling | Used in palladium-catalyzed reactions to form carbon-carbon bonds |
| Bioconjugation | Attaches biomolecules for enhanced drug delivery systems |
| Polymer Chemistry | Modifies polymers to improve properties for coatings and adhesives |
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The bromine atom on the naphthalene ring can also undergo substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues, highlighting differences in substituents, molecular weights, and reactivity:
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (e.g., Br, Cl) :
Bromine and chlorine substituents enhance electrophilicity at the boron center, facilitating transmetalation in cross-coupling reactions. However, steric bulk (e.g., bromonaphthalene) may reduce reaction rates compared to smaller substituents like chlorine .Electron-Donating Groups (e.g., Methoxy) :
Methoxybenzyl-substituted boronic esters exhibit increased stability against hydrolysis due to electron donation but may require harsher conditions for coupling .Alkyne and Alkyl Groups :
Phenylethynyl and bromomethyl derivatives are valuable in alkyne and alkylboron chemistry, respectively. For example, 2-(bromomethyl)- derivatives serve as precursors for alkyl radicals in photoredox catalysis .
Spectral and Physical Properties
- HRMS Analysis: The target compound’s synthesis was validated by HRMS (observed m/z: 288.1082 vs.
- Solubility : Bulkier naphthalene derivatives exhibit lower solubility in polar solvents compared to phenyl or thiophene analogues, impacting reaction scalability .
Biological Activity
2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique dioxaborolane structure. Its molecular formula is C16H18BBrO2 with a molecular weight of 324.13 g/mol. The compound features a brominated naphthalene moiety which enhances its electrophilic character, making it particularly reactive in various chemical environments and potentially valuable in biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4,4,5,5-tetramethyl-1,3-dioxaborolane with 6-bromonaphthalene. The reaction can be summarized as follows:
Biological Activity
Research into the biological activity of 2-(6-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has focused primarily on its reactivity and potential therapeutic applications. The presence of the bromine atom increases its electrophilicity and reactivity in cross-coupling reactions which can be utilized to synthesize bioactive compounds.
The compound acts primarily through its role as a boronate ester in cross-coupling reactions. In these reactions, it forms stable carbon-carbon bonds that are crucial for constructing complex organic molecules often found in pharmaceuticals.
Case Studies
Recent studies have highlighted the utility of this compound in synthesizing biaryl structures that are prevalent in medicinal chemistry. For example:
- Anticancer Agents : Compounds synthesized using this dioxaborolane have shown promising activity against various cancer cell lines.
- Anti-inflammatory Drugs : The biaryl structures formed through reactions involving this compound are key components in several anti-inflammatory agents.
Comparative Analysis
To understand the uniqueness of 2-(6-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compared to similar compounds, the following table summarizes some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4 | 0.98 |
| 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1256781-64-2 | 0.92 |
| 1-(6-Bromonaphthalen-2-yl)-4-methylpyridin-1ium | 1404070-35-4 | N/A |
Applications
The applications of 2-(6-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend beyond organic synthesis into material science and medicinal chemistry:
- Organic Synthesis : It is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
- Material Science : Its ability to form stable carbon-carbon bonds makes it valuable in producing advanced materials like OLEDs.
- Pharmaceutical Development : The compound's derivatives are explored for their potential therapeutic effects against various diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology :
- Step 1 : React 6-bromo-2-naphthol with a boronating agent (e.g., bis(pinacolato)diboron) under palladium catalysis. Use anhydrous solvents (THF or dioxane) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Step 2 : Purify via precipitation in chilled heptane to remove impurities (e.g., excess pinacol or catechol byproducts). Recrystallization or column chromatography (silica gel, hexane/EtOAc) may follow .
- Characterization : Confirm structure via ¹H NMR (δ 1.26 ppm for pinacol methyl groups; aromatic protons at δ 7.2–8.5 ppm) and ¹¹B NMR (δ 30–32 ppm for boronate esters) .
Q. How to ensure stability and proper storage of this boronic ester?
- Methodology :
- Store under inert gas (Ar) at –20°C in airtight, light-resistant containers. Avoid moisture by using molecular sieves in storage vials .
- Monitor degradation via TLC or NMR: Hydrolysis produces boronic acid (broad ¹H NMR peak at δ 6–8 ppm; ¹¹B NMR shift to δ 18–20 ppm) .
Q. What are the key applications of this compound in organic synthesis?
- Methodology :
- Suzuki-Miyaura Coupling : Use as a cross-coupling partner with aryl halides (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O at 80–100°C). Optimize catalyst loading (1–5 mol%) to minimize homocoupling byproducts .
- Directed C–H Borylation : Activate via iridium catalysts (e.g., Ir(COD)Cl₂/DTBM-Segphos) for regioselective functionalization of aromatic systems .
Advanced Research Questions
Q. How to resolve contradictions in coupling reaction yields attributed to steric hindrance?
- Methodology :
- Steric Analysis : Compare yields with less-hindered analogs (e.g., 2-naphthyl vs. 6-bromo-2-naphthyl). Use DFT calculations (e.g., Gaussian) to model transition states and identify steric clashes .
- Reaction Optimization : Switch to bulky ligands (XPhos) or solvents (toluene) to stabilize intermediates. Increase temperature (100–120°C) to overcome activation barriers .
Q. What strategies mitigate boronic ester decomposition during prolonged reactions?
- Methodology :
- Additive Screening : Include radical inhibitors (BHT) or Lewis acids (MgSO₄) to suppress oxidative deboronation .
- In Situ Monitoring : Use real-time ¹¹B NMR or HPLC to track decomposition. Adjust reaction duration or reagent stoichiometry accordingly .
Q. How to design experiments linking this compound’s reactivity to electronic effects in catalytic cycles?
- Methodology :
- Theoretical Framework : Apply Hammett σ constants to correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with coupling rates. Validate via kinetic studies (e.g., variable-temperature NMR) .
- Comparative Studies : Synthesize derivatives with varying electron-withdrawing/donating groups (e.g., –NO₂, –OMe) and compare reaction kinetics .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in NMR data between batches?
- Methodology :
- Impurity Profiling : Use LC-MS to identify side products (e.g., residual pinacol or naphthol). Adjust purification protocols (e.g., repeated heptane precipitation) .
- Deuterated Solvent Effects : Ensure consistency in solvent choice (CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations .
Q. What experimental controls validate the compound’s role in catalytic mechanisms?
- Methodology :
- Control Reactions : Omit the boronic ester or substitute with non-reactive analogs (e.g., phenylboronic acid) to confirm its necessity in product formation .
- Isotopic Labeling : Use ¹⁰B-enriched samples to track boron transfer via MS or NMR .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
